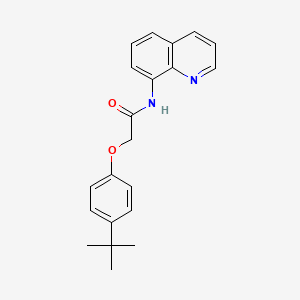
2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butylphenoxy group and a quinolinylacetamide moiety, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent, such as bromine or chlorine, to form 4-tert-butylphenol halide.
Nucleophilic substitution: The 4-tert-butylphenol halide is then reacted with sodium phenoxide to form 4-tert-butylphenoxy.
Formation of the quinolinylacetamide intermediate: This step involves the reaction of quinoline with chloroacetyl chloride to form quinolin-8-yl chloroacetamide.
Coupling reaction: Finally, the 4-tert-butylphenoxy intermediate is coupled with the quinolinylacetamide intermediate under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinolinylacetamide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylphenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium phenoxide, alkyl halides, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinolinylacetamide derivatives, reduced forms of the compound, and substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)acetamide
- 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)ethanamide
- 2-(4-tert-butylphenoxy)-N-(quinolin-8-yl)propionamide
Uniqueness
This compound stands out due to its unique combination of the tert-butylphenoxy and quinolinylacetamide moieties. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C21H22N2O2 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)16-9-11-17(12-10-16)25-14-19(24)23-18-8-4-6-15-7-5-13-22-20(15)18/h4-13H,14H2,1-3H3,(H,23,24) |
Clave InChI |
UOOALXWBMLZHKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methoxybenzamide](/img/structure/B11324954.png)
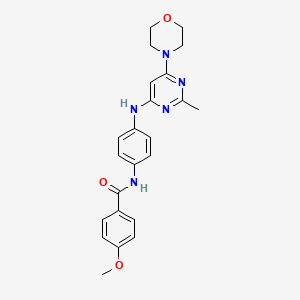
![9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11324966.png)

![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11324972.png)
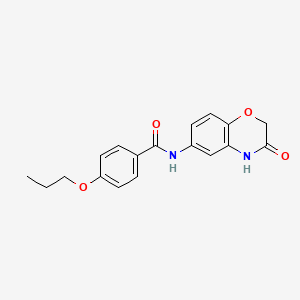
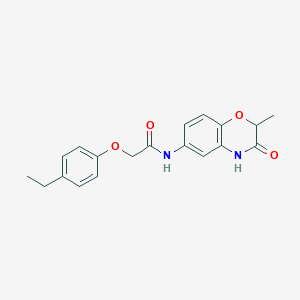
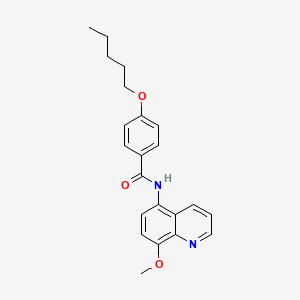
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-methoxybenzamide](/img/structure/B11324992.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-ethoxybenzamide](/img/structure/B11324994.png)
![N-(butan-2-yl)-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11325000.png)
![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11325009.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-fluorobenzamide](/img/structure/B11325017.png)

